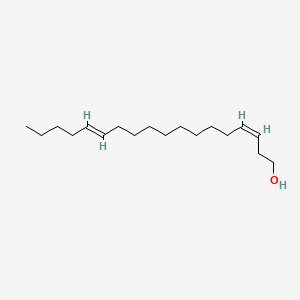

Z,E-3,13-Octadecadien-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

73332-92-0 |

|---|---|

Molecular Formula |

C18H34O |

Molecular Weight |

266.5 g/mol |

IUPAC Name |

(3Z,13E)-octadeca-3,13-dien-1-ol |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,15-16,19H,2-4,7-14,17-18H2,1H3/b6-5+,16-15- |

InChI Key |

QBNCGBJHGBGHLS-ZMHWZQNNSA-N |

Isomeric SMILES |

CCCC/C=C/CCCCCCCC/C=C\CCO |

Canonical SMILES |

CCCCC=CCCCCCCCCC=CCCO |

Origin of Product |

United States |

Biosynthetic Pathways and Regulation of Z,e 3,13 Octadecadien 1 Ol

Elucidation of Precursor Molecules and Metabolic Steps in De Novo Synthesis

The de novo synthesis of Z,E-3,13-Octadecadien-1-ol begins with a common C18 saturated fatty acid precursor, believed to be stearic acid (as stearoyl-CoA). This precursor is then subjected to a precise sequence of enzymatic modifications, primarily desaturation and reduction, to yield the final alcohol product. Unlike the biosynthesis of some other lepidopteran pheromones, this pathway does not typically involve chain-shortening or elongation steps, as the carbon backbone of the precursor matches the final C18 product.

Fatty Acid Elongation and Desaturation Enzyme Systems

The defining structural features of this compound are its two double bonds at the 3rd and 13th carbon positions, with specific Z (cis) and E (trans) configurations. These features are installed by a specialized suite of fatty acyl-CoA desaturase (FAD) enzymes.

The proposed biosynthetic pathway involves two key desaturation steps:

Δ13-Desaturation: A Δ13-desaturase introduces the first double bond between the 13th and 14th carbons of the stearoyl-CoA precursor. The involvement of a Δ13-desaturase is considered unusual in lepidopteran pheromone biosynthesis but has been demonstrated in some species. researchgate.net This reaction must produce an E (trans) configuration to yield the final correct isomer.

Δ3-Desaturation: Following the initial desaturation, a Δ3-desaturase acts on the monounsaturated intermediate to introduce a second double bond between the 3rd and 4th carbons, this time with a Z (cis) configuration. The combination of Δ3 and Δ13 desaturases is a distinctive feature of pheromone biosynthesis in certain moth families like the Sesiidae. researchgate.net

The stereochemistry of the final product (Z,E) is dictated by the high specificity of these desaturase enzymes. Research on other moth species has shown that a single desaturase enzyme can be responsible for producing both Z and E isomers, indicating a complex catalytic control that determines the geometry of the resulting double bond. nih.gov This enzymatic control is crucial for producing the precise isomeric blend that is biologically active for a specific species.

Stereospecific Reduction of Precursor Aldehydes or Esters to this compound

The final step in the biosynthesis is the conversion of the fatty acyl-CoA precursor, now possessing the correct C18 chain length and the Z,E-3,13 diene system, into the corresponding primary alcohol. This conversion is catalyzed by a class of enzymes known as pheromone gland-specific fatty acyl reductases (pgFARs). nih.govnih.gov

This reduction is a stereospecific process in the sense that the enzyme must act on the correct di-unsaturated acyl precursor without altering the configuration of the existing double bonds. The pgFAR enzyme utilizes a reducing cofactor, typically NADPH, to reduce the thioester group of the acyl-CoA to an alcohol. The specificity of the pgFAR is critical; some reductases exhibit broad substrate tolerance, while others are highly selective for specific chain lengths and degrees of unsaturation. nih.govfrontiersin.org This selectivity ensures that only the correct precursor, (Z,E)-3,13-octadecadienoyl-CoA, is converted into the final pheromone component, this compound, thereby maintaining the purity and efficacy of the pheromone signal.

Genetic and Enzymatic Characterization of Biosynthetic Machinery

Understanding the biosynthesis of this compound at a molecular level requires the identification and characterization of the specific genes and enzymes responsible for the pathway. This involves cloning the relevant genes and functionally expressing the enzymes they encode to verify their catalytic activity and substrate specificity.

Identification and Cloning of Genes Encoding Key Enzymes

The genes encoding the key biosynthetic enzymes—specifically the Δ3- and Δ13-desaturases and the fatty acyl reductase—are identified and isolated primarily from the pheromone glands of female moths, where they are most highly expressed. The typical methodology involves the following steps:

Transcriptome Analysis: RNA is extracted from pheromone glands and used to construct a cDNA library or is subjected to next-generation sequencing (transcriptomics). This provides a snapshot of all genes being actively expressed at the time of pheromone production.

Candidate Gene Identification: The resulting sequences are searched for open reading frames that show homology to known fatty acid desaturase or reductase genes from other insects. nih.gov Desaturase genes, for example, often contain conserved histidine box motifs that are crucial for their catalytic function.

Cloning: Once candidate genes are identified, specific primers are designed to amplify the full-length gene sequence from the cDNA library using the polymerase chain reaction (PCR). The amplified DNA is then cloned into a suitable vector for sequencing and functional expression.

This approach has been successfully used to identify a wide array of desaturases and reductases involved in pheromone production across numerous lepidopteran species. usda.gov

Functional Expression and Kinetic Analysis of Biosynthetic Enzymes

To confirm the function of a candidate gene, it is expressed in a heterologous system that lacks the endogenous enzymatic activity. Common systems include yeast (Saccharomyces cerevisiae) or baculovirus-infected insect cell lines. usda.gov The process involves introducing the cloned gene into the host system, which then transcribes and translates the gene to produce the enzyme.

The functionality of the enzyme is tested by supplying the engineered host cells with a putative substrate. For example, to test a candidate Δ13-desaturase, yeast cells expressing the gene would be fed stearic acid. The fatty acids from the yeast are then extracted and analyzed using gas chromatography-mass spectrometry (GC-MS) to see if the expected product, in this case, (E)-13-octadecenoic acid, has been formed.

Once an enzyme's function is confirmed, its kinetic properties can be analyzed to understand its efficiency and substrate preference. This involves purifying the recombinant enzyme and measuring its reaction rate with various substrates. The Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), are determined. These values provide insight into the enzyme's affinity for different precursors and its catalytic efficiency, which helps explain how the final ratio of pheromone components is achieved in the gland. researchgate.net

| Substrate | Km (μM) | Vmax (pmol/min/μg protein) |

|---|---|---|

| (Z)-9-Tetradecenoyl-CoA | 1.83 | 14.4 |

| (Z,E)-9,11-Tetradecadienoyl-CoA | 1.54 | 12.5 |

| (Z,E)-9,12-Tetradecadienoyl-CoA | 0.98 | 11.3 |

| (Z)-11-Hexadecenoyl-CoA | 1.34 | 7.8 |

Note: This table presents example data from a related moth species to illustrate the type of kinetic analysis performed. Specific kinetic data for the enzymes that synthesize this compound are part of ongoing research.

Endocrine and Environmental Regulation of this compound Production

The production of this compound is not continuous but is instead tightly controlled by a combination of internal endocrine signals and external environmental cues to ensure that pheromone is released at the most opportune time for mating.

The primary endocrine regulator in most moth species is a neurohormone called Pheromone Biosynthesis Activating Neuropeptide (PBAN). nih.govfrontiersin.org PBAN is a 33- or 34-amino acid peptide produced by neurosecretory cells in the subesophageal ganglion of the brain. frontiersin.org Its release into the hemolymph (insect blood) is often triggered by a specific time in the insect's daily cycle. For nocturnal moths, this typically occurs during the scotophase (dark period). wikipedia.org

Once in the hemolymph, PBAN travels to the pheromone gland and binds to a specific G-protein coupled receptor on the surface of the gland's cells. researchgate.netwikipedia.org This binding event initiates a signal transduction cascade inside the cell, which leads to an influx of extracellular calcium ions (Ca2+). wikipedia.org The increase in intracellular Ca2+ concentration is thought to activate key rate-limiting enzymes in the biosynthetic pathway, such as the desaturases or reductases, thereby switching on the production of the pheromone. nih.gov Other hormones, such as Juvenile Hormone (JH), may also play a role, often by priming the pheromone gland to be responsive to PBAN. wikipedia.org

Environmental factors also exert significant influence over pheromone production.

Photoperiod: The light-dark cycle is the most critical environmental cue, entraining the circadian rhythm that governs the release of PBAN and subsequent pheromone synthesis. wikipedia.org

Temperature: Ambient temperature can affect the rate of enzymatic reactions and the volatility of the pheromone, thus influencing both production and dissemination.

Host Plant Availability: The presence of suitable host plants for oviposition can influence the physiological state of the female, including her readiness to mate and produce pheromones.

This integrated control system ensures that the energetically costly process of pheromone synthesis is synchronized with the appropriate time of day, the presence of mates, and suitable environmental conditions to maximize reproductive success.

Hormonal Control Mechanisms in Producing Organisms

The production of this compound, like many other lepidopteran sex pheromones, is under tight hormonal control. Several key hormones orchestrate the precise timing and amount of pheromone synthesized in the pheromone glands of female moths. The primary regulators are the Pheromone Biosynthesis Activating Neuropeptide (PBAN), juvenile hormone (JH), and ecdysteroids. nih.gov

Pheromone Biosynthesis Activating Neuropeptide (PBAN): This neuropeptide is a principal activator of sex pheromone biosynthesis in many moth species. nih.govnih.gov PBAN is produced in the subesophageal ganglion and is released into the hemolymph, from where it travels to the pheromone gland to stimulate the production of this compound. nih.gov The release of PBAN is often triggered by specific environmental cues, such as the onset of darkness. nih.gov Upon reaching the pheromone gland, PBAN binds to specific receptors on the gland cells, initiating a signal transduction cascade that activates key enzymes involved in the final steps of the biosynthetic pathway.

Ecdysteroids: While primarily known for their role in molting and metamorphosis, ecdysteroids have also been implicated in the regulation of sex pheromone biosynthesis in some insects. nih.gov In certain species, ovarian-produced ecdysteroids can influence the activity of enzymes involved in the fatty acid synthesis pathway, which provides the precursors for this compound. nih.gov

The interplay between these hormones ensures that pheromone production is synchronized with the female's reproductive maturity and the appropriate environmental conditions for mating.

Interactive Data Table: Key Hormones in this compound Biosynthesis

| Hormone | Primary Site of Production | Primary Function in Pheromone Biosynthesis |

| Pheromone Biosynthesis Activating Neuropeptide (PBAN) | Subesophageal Ganglion | Activates the final steps of the biosynthetic pathway in the pheromone gland. |

| Juvenile Hormone (JH) | Corpora Allata | Modulates the competency of the pheromone gland to respond to PBAN. |

| Ecdysteroids | Ovaries/Prothoracic Gland | Can influence the activity of precursor-forming enzymes. |

Circadian Rhythms and Photoperiodic Influences on Biosynthesis

The biosynthesis of this compound is not a continuous process but is instead subject to strong regulation by circadian rhythms and the daily photoperiod. This temporal control ensures that the pheromone is produced and released at the most opportune time for attracting mates, which for most moth species is during the night (scotophase). nih.govfrontiersin.org

The internal circadian clock of the moth, which is entrained by the external light-dark cycle, governs the rhythmic release of PBAN. frontiersin.orgresearchgate.net Typically, PBAN is released from the subesophageal ganglion into the hemolymph during the scotophase, leading to a peak in the biosynthesis of this compound during this period. nih.gov This rhythmic production means that the titer of the pheromone within the gland fluctuates significantly over a 24-hour period. nih.gov

The synchronization of pheromone biosynthesis with the dark phase of the day is critical for reproductive success. It ensures that the female is releasing her chemical signal at the same time that males are actively searching for mates, a behavior that is also under circadian control. frontiersin.orgnih.gov

Interactive Data Table: Influence of Circadian Rhythms and Photoperiod on this compound Biosynthesis

| Factor | Influence on Biosynthesis | Typical Outcome |

| Circadian Rhythm | Governs the timing of PBAN release. | Peak biosynthesis of this compound occurs during the scotophase (night). |

| Photoperiod | Entrains the circadian clock and can influence long-term reproductive readiness. | The timing and intensity of pheromone production can be adjusted to seasonal changes in day length. |

| Onset of Scotophase | Acts as a primary cue for initiating the hormonal cascade. | Triggers the release of PBAN, leading to the start of pheromone synthesis. |

Laboratory Synthesis Methodologies for Z,e 3,13 Octadecadien 1 Ol and Its Stereoisomers

Chemo- and Stereoselective Synthetic Routes to Z,E-3,13-Octadecadien-1-ol

The synthesis of (Z,E)-3,13-octadecadien-1-ol and its stereoisomers necessitates precise control over the geometry of the two double bonds. Various strategies have been developed to construct the C18 carbon skeleton and introduce the double bonds with the desired (Z) and (E) configurations.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of (Z,E)-3,13-octadecadien-1-ol reveals several strategic disconnections to simplify the molecule into smaller, more readily available starting materials. A common approach involves disconnecting the molecule at the double bonds or at single bonds adjacent to them. This leads to key synthons that can be coupled using various reactions. For instance, the C18 backbone can be constructed from C8, C6, and C4 synthons or from C9, C6, and C3 synthons through acetylene (B1199291) coupling reactions. researchgate.net

Wittig-Type Reactions for Controlled Double Bond Stereochemistry

The Wittig reaction and its modifications are powerful tools for creating carbon-carbon double bonds with specific stereochemistry. organic-chemistry.orgnumberanalytics.comnumberanalytics.com In the synthesis of octadecadienols, this reaction is employed to form either the (Z) or (E) double bond by reacting a phosphorus ylide with an appropriate aldehyde or ketone. tandfonline.comscispace.com

Z-Selective Wittig Reaction : Non-stabilized ylides, typically derived from alkylphosphonium salts, generally lead to the formation of (Z)-alkenes. organic-chemistry.org This is crucial for introducing the (Z)-3 double bond.

E-Selective Wittig Reaction : Stabilized ylides, which contain an electron-withdrawing group, predominantly produce (E)-alkenes. organic-chemistry.org This can be utilized for the formation of the (E)-13 double bond.

A study on the synthesis of a mixture of (Z,Z)-3,13-octadecadien-1-ol and its (E,Z)-isomer utilized a Wittig reaction where the stereoselectivity was adjusted to yield the desired ratio of isomers. tandfonline.comoup.com The reaction between (Z)-11-octadecen-1-al and carboethoxymethylenetriphenylphosphorane is a key step in some synthetic routes. scispace.com

Acetylene Coupling Reactions for Dienol Backbone Construction

Acetylene coupling reactions are fundamental in constructing the carbon backbone of long-chain dienes like (Z,E)-3,13-octadecadien-1-ol. researchgate.netresearchgate.netnih.gov These methods involve the coupling of smaller acetylenic fragments to build the larger C18 chain.

One common strategy starts with the conversion of 1,8-octanediol (B150283) into a protected bromohydrin, which is then coupled with 1-hexyne (B1330390) to form a C14 acetylene. researchgate.nettandfonline.com Subsequent reactions, including another coupling step with a protected 3-butyn-1-ol, extend the chain to the required C18 length. researchgate.net The stereochemistry of the double bonds is then established through stereoselective reduction of the triple bonds. For example, catalytic hydrogenation over a poisoned catalyst like palladium on barium sulfate (B86663) (Pd-BaSO₄) with quinoline (B57606) is used to create a (Z)-double bond from a triple bond. researchgate.net Conversely, a Birch reduction using lithium in liquid ammonia (B1221849) typically yields an (E)-double bond. researchgate.nettandfonline.com

The Cadiot-Chodkiewicz coupling is another important reaction for creating unsymmetrical 1,3-diynes by coupling a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt. rsc.orgalfa-chemistry.comwikipedia.org This reaction offers a selective method for constructing the diyne precursor to the desired dienol. rsc.orgyorku.ca

Convergent Synthesis Strategies Utilizing Sulfone Intermediates

Convergent synthetic approaches using sulfone intermediates, such as the Julia-Kocienski olefination, provide an efficient way to construct the dienol skeleton. nih.govresearchgate.netresearchgate.net This strategy involves coupling a sulfone with an aldehyde or ketone to form the alkene. tandfonline.comnih.gov

In a convergent synthesis of (E,Z)-2,13-octadecadienyl acetate (B1210297) and (E,Z)-3,13-octadecadienyl acetate, a common sulfone intermediate was used as a key building block. researchgate.netresearchgate.net This intermediate was coupled with different iodoacetylenic derivatives to produce the respective carbon backbones. researchgate.netlookchem.com This approach offers high efficiency and stereochemical control.

Purification and Stereochemical Characterization of Synthetic this compound

After synthesis, the crude product is typically a mixture of geometric isomers. Therefore, purification and rigorous characterization are essential to isolate the desired (Z,E)-isomer and confirm its stereochemical purity.

Chromatographic Techniques for Isomer Separation and Purity Assessment

Various chromatographic techniques are employed to separate the different stereoisomers of octadecadienol (B8486778) and to assess the purity of the final product.

Gas Chromatography (GC) : High-polarity capillary GC columns are effective in separating geometric isomers of octadecadienols. nih.govresearchgate.net The different isomers will have distinct retention times, allowing for their separation and quantification. nih.gov Gas chromatography-mass spectrometry (GC-MS) is also used to analyze the pheromone gland extracts and identify the natural components by comparing their mass spectra and retention times with those of synthetic standards. nih.govresearchgate.netzenodo.orgjournalijbcrr.com

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is another valuable tool for the separation and purification of pheromone isomers. tandfonline.comnih.govunl.edu Compounds are separated based on their chain length and degree of unsaturation. tandfonline.com For complex mixtures of stereoisomers, derivatization with a fluorescent tag followed by HPLC analysis at sub-ambient temperatures on linked columns with different polarities can achieve complete separation. nih.govunl.eduresearchgate.net

Thin-Layer Chromatography (TLC) : Reversed-phase TLC can also be used for the separation of pheromonal compounds, where mobility is influenced by chain length and the number of double bonds. tandfonline.com

The combination of these synthetic and analytical techniques allows for the production and verification of (Z,E)-3,13-Octadecadien-1-ol with high isomeric purity, which is crucial for its effective use in pheromone-based applications.

Below is a table summarizing the key intermediates and reagents in the synthesis of this compound.

| Compound Name | Role in Synthesis |

| 1,8-octanediol | Starting material for C8 synthon researchgate.nettandfonline.com |

| 1-hexyne | C6 synthon in acetylene coupling researchgate.nettandfonline.com |

| 3-butyn-1-ol | C4 synthon in acetylene coupling researchgate.net |

| (Z)-11-octadecen-1-al | Aldehyde for Wittig reaction scispace.com |

| Carboethoxymethylenetriphenylphosphorane | Phosphorus ylide for Wittig reaction scispace.com |

| Sulfone intermediates | Key building blocks in convergent synthesis researchgate.netlookchem.com |

| Iodoacetylenic derivatives | Coupling partners for sulfone intermediates researchgate.netlookchem.com |

| Palladium on barium sulfate (Pd-BaSO₄) | Catalyst for Z-selective hydrogenation researchgate.net |

| Quinoline | Catalyst poison in hydrogenation researchgate.net |

| Lithium in liquid ammonia | Reagent for E-selective Birch reduction researchgate.nettandfonline.com |

| Copper(I) salts (e.g., CuBr) | Catalyst for Cadiot-Chodkiewicz coupling wikipedia.org |

Spectroscopic Methods (e.g., NMR) for Double Bond Geometry Confirmation

The definitive confirmation of the double bond geometry in this compound and its corresponding stereoisomers relies heavily on spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful and informative method. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data that allow for the unambiguous assignment of Z (cis) and E (trans) configurations at the C-3 and C-13 positions.

The determination of stereochemistry is achieved by analyzing two key parameters: the coupling constants (J-values) between olefinic protons in ¹H NMR, and the chemical shifts (δ) of the olefinic and adjacent allylic carbons in ¹³C NMR. researchgate.net

¹H NMR Spectroscopy

In ¹H NMR spectroscopy, the geometry of a double bond is primarily determined by the magnitude of the vicinal coupling constant (³J) between the two protons on that double bond.

A larger coupling constant, typically in the range of 11-18 Hz, is characteristic of a trans (E) arrangement of the olefinic protons. libretexts.org

A smaller coupling constant, generally between 6-14 Hz, is indicative of a cis (Z) configuration. libretexts.org

For the 3,13-octadecadien-1-ol (B13684098) isomers, the signals for the olefinic protons at the C-3/C-4 and C-13/C-14 positions are diagnostic. For instance, in analyzing the related 3,13-octadecadienals, the coupling constants for the protons on the C-3 double bond were found to be approximately 15.4 Hz for the E-isomer and 10.8 Hz for the Z-isomer. researchgate.net These values allow for clear differentiation.

The chemical shifts of the olefinic protons are also influenced by the geometry, though the coupling constant is the more reliable indicator. Protons on a trans double bond often appear slightly downfield (higher ppm) compared to those on a cis double bond. libretexts.org The protons on the carbons adjacent to the double bonds (allylic protons) also provide structural information. For example, in the 3,13-dienal series, the allylic methylene (B1212753) protons at the C-2 position, being adjacent to the carbonyl group, appear at a lower field (δ 3.1-3.2 ppm) than other allylic protons. researchgate.net

Table 1: Representative ¹H NMR Data for Distinguishing Double Bond Geometry in 3,13-Octadecadienal Isomers researchgate.net

| Isomer Configuration | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| Z,Z | H-3 | 5.55 | 10.8 |

| H-4 | 5.71 | ||

| E,Z | H-3 | 5.49 | 15.4 |

| H-4 | 5.62 | ||

| Z,E | H-3 | 5.53 | 10.8 |

| H-4 | 5.71 | ||

| E,E | H-3 | 5.49 | 15.3 |

| H-4 | 5.62 | ||

| Note: Data is for the 3,13-octadecadienal analogues, which provide a reliable model for the corresponding alcohols. The olefinic protons at the 13- and 14-positions show similar characteristic shifts and coupling constants. Data recorded in CDCl₃. |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy serves as a complementary and equally powerful tool for confirming double bond geometry. The chemical shifts of the carbon atoms of the double bond (olefinic carbons) and the carbons adjacent to the double bond (allylic carbons) are sensitive to the stereoisomeric form.

Generally, carbons involved in a Z (cis) double bond experience greater steric hindrance (known as the gamma-gauche effect), which causes them to be more shielded and thus resonate at a higher field (lower ppm value) compared to their counterparts in an E (trans) configuration. stackexchange.com This "steric compression" results in a diagnostically upfield shift for the allylic carbons.

For example, in the analysis of the four geometric isomers of 3,13-octadecadienal, the chemical shifts of the allylic carbons at C-2 and C-5 were key identifiers. researchgate.net The carbon at the C-5 position showed a chemical shift of approximately 27.6-27.9 ppm for the Z-3 isomer, whereas it shifted downfield to 32.7-32.8 ppm for the E-3 isomer. researchgate.net This significant difference of ~5 ppm is a robust indicator of the geometry at the C-3 double bond. Similar trends are observed for the carbons around the C-13 double bond. The olefinic carbons themselves also show distinct shifts depending on the geometry. researchgate.netlibretexts.org

Table 2: Key ¹³C NMR Chemical Shifts (δ, ppm) for Differentiating Geometrical Isomers of 3,13-Octadecadienals researchgate.net

| Isomer Configuration | C-2 | C-3 | C-4 | C-5 | C-12 | C-15 |

| Z,Z | 42.1 | 124.9 | 132.8 | 27.9 | 27.1 | 27.1 |

| E,Z | 42.0 | 125.8 | 134.0 | 32.8 | 27.1 | 27.1 |

| Z,E | 42.1 | 124.9 | 132.8 | 27.9 | 27.1 | 32.5 |

| E,E | 42.0 | 125.8 | 134.0 | 32.8 | 27.1 | 32.5 |

| Note: Data is for the 3,13-octadecadienal analogues. The chemical shifts provide a clear method for distinguishing the geometry at both the C-3 and C-13 positions. Data recorded in CDCl₃. |

By combining the detailed analysis of coupling constants from ¹H NMR and the characteristic chemical shifts from ¹³C NMR, researchers can confidently and precisely determine the specific stereochemistry of this compound and all its related geometric isomers. researchgate.net

Ecological and Behavioral Functions of Z,e 3,13 Octadecadien 1 Ol

Role of Z,E-3,13-Octadecadien-1-ol as a Sex Pheromone Component

Sex pheromones are crucial for reproductive success in many moth species, enabling long-distance communication and mate location. This compound has been identified as a key component in the sex pheromone blends of several lepidopteran species.

Species-Specific Identification in Lepidopteran Moths

The precise composition of a pheromone blend is often species-specific, ensuring that individuals attract mates of the same species, thus preventing hybridization. This compound, in combination with other related compounds, contributes to this specificity. For instance, in the case of the kiwifruit pest Nokona feralis, the female sex pheromone was identified as a 7:3 mixture of (3E,13Z)-3,13-octadecadienyl acetate (B1210297) and (3E,13Z)-3,13-octadecadien-1-ol. tandfonline.com This specific ratio is highly attractive to males of the species. tandfonline.com

While research on the specific pheromone blend of Conogethes theobromae is ongoing, studies of the related and economically significant Conogethes punctiferalis have identified its sex pheromone as a blend of 9-hexadecenal (B1240406) and 11-hexadecenal. researchgate.net The genus Conogethes is a large and taxonomically complex group, and it is likely that different species within the genus utilize distinct pheromone blends for reproductive isolation. researchgate.net

Synergistic and Antagonistic Interactions within Pheromone Blends

The behavioral effect of a pheromone component is often dependent on its presence and ratio relative to other compounds in the blend. This compound and its acetate form can act synergistically, where the combined effect is greater than the sum of individual effects, or antagonistically, where one compound inhibits the response to another.

In the clearwing moth Nokona pernix, a blend of (3E,13Z)- and (3Z,13Z)-isomers of 3,13-octadecadien-1-ol (B13684098) in a 9:1 ratio was found to be highly attractive to males, while a single component was significantly less effective. tandfonline.com This demonstrates a synergistic interaction. Similarly, for the currant borer, Synanthedon tipuliformis, the addition of (E,Z)-3,13-octadecadien-1-ol acetate to the main pheromone component, (E,Z)-2,13-octadecadien-1-yl acetate, increased the attraction of males more than sevenfold. researchgate.net

Conversely, antagonistic interactions are also observed. The Z,E isomer of 3,13-octadecadien-1-ol acetate, while not attractive on its own to sesiid moths in Wisconsin cherry orchards, demonstrated a synergistic effect on the response of Synanthedon pictipes to its primary pheromone. researchgate.net However, the Z,Z isomer strongly inhibited the response of S. pictipes. researchgate.net These intricate interactions highlight the complexity of pheromone communication and its role in maintaining species boundaries.

Mechanisms of Olfactory Perception and Signal Transduction

The detection of pheromones like this compound occurs in the antennae of insects and involves a series of sophisticated molecular events.

Electroantennogram (EAG) Response Profiles to this compound

In the analysis of the pheromone gland extract of Nokona pernix, two components that elicited a response in the male antennae were identified as the (3E,13Z)- and (3Z,13Z)-isomers of 3,13-octadecadien-1-ol. tandfonline.com Similarly, for Nokona feralis, both (3E,13Z)-3,13-octadecadienyl acetate and (3E,13Z)-3,13-octadecadien-1-ol were found to be EAG-active. tandfonline.com The amplitude of the EAG response can vary depending on the specific compound and its concentration, providing insights into the sensitivity of the insect's olfactory system. ncsu.edu

Role of Pheromone Binding Proteins and Olfactory Receptors

The perception of airborne pheromone molecules begins with their interaction with specialized proteins in the antennae. Pheromone-binding proteins (PBPs) are small, soluble proteins found in the sensillar lymph of insect antennae. researchgate.net They are thought to solubilize and transport hydrophobic pheromone molecules to the olfactory receptors (ORs) located on the dendritic membrane of olfactory sensory neurons. researchgate.netusda.gov

Upon binding of the pheromone to an OR, a conformational change is induced, leading to the opening of an ion channel and the generation of an electrical signal. regulations.govregulations.gov This signal is then transmitted to the brain, where it is processed, ultimately leading to a behavioral response. regulations.gov The specificity of this interaction between the pheromone, PBP, and OR is a key determinant of the insect's ability to distinguish between different chemical cues in its environment. While the specific PBPs and ORs that bind this compound have not been fully characterized in all relevant species, research on related moths like Synanthedon myopaeformis is beginning to unravel the molecular basis of pheromone detection in this group. mdpi.com

Behavioral Responses Elicited by this compound in Target Organisms

The ultimate function of a sex pheromone is to elicit a behavioral response in the receiving organism, typically leading to mating. The release of this compound as part of a pheromone blend by a female moth can trigger a cascade of behaviors in conspecific males. These behaviors can include taking flight, upwind anemotaxis (flying against the wind), and landing near the pheromone source.

In field trials, traps baited with synthetic blends containing this compound and its derivatives have been shown to be effective in attracting and capturing male moths of various species. For example, a 90:10 ratio of (Z,Z)-3,13-octadecadien-1-OAc to (Z,Z)-3,13-octadecadien-1-ol was effective in trapping the clearwing borer, Carmenta chrysophanes. wiley.com The disruption of these natural behavioral responses forms the basis for the use of synthetic pheromones in pest management strategies, such as mating disruption. evitachem.com

Chemotaxis and Source Localization Behaviors

Chemotaxis, the directed movement of an organism in response to a chemical stimulus, is a fundamental behavior initiated by pheromones like this compound. In many moth species, this compound acts as a critical signal, guiding males toward a potential mate. For instance, this compound has been identified as a component of the sex pheromone for the Western Poplar Clearwing, Paranthrene robiniae. usda.gov The release of this and other pheromonal components into the environment creates a chemical plume that males detect and follow.

The process of source localization is complex, involving the male moth flying upwind upon detecting the pheromone, a behavior known as positive anemotaxis. This ensures the moth moves in the general direction of the female. The ability to locate the source is concentration-dependent. Research on the Western Poplar Clearwing has noted that high concentrations of pheromone, such as those found near traps, can disrupt this localization, causing males to exhibit an "advance-and-retreat" activity, which suggests confusion and an inability to pinpoint the exact source. bioone.org

This principle is exploited in pest management strategies like mating disruption. By permeating an area with synthetic pheromones, the chemical landscape is altered, making it difficult for males to follow the natural, low-concentration plume of a calling female. nih.goventomology2.or.kr Studies on various clearwing moths (Sesiidae) show that this disruption effectively reduces male captures in pheromone-baited traps, demonstrating a clear interference with their source localization capabilities. nih.govresearchgate.netnih.gov

Modulation of Courtship and Mating Behaviors

This compound often functions not as a standalone attractant, but as a crucial modulator within a multi-component pheromone blend. Its presence and ratio relative to other compounds, typically the corresponding acetate, can dramatically alter or enable the blend's attractiveness and elicit specific courtship behaviors.

A common pattern observed in the Sesiidae family is the synergistic effect between an alcohol and its acetate derivative. Research on numerous clearwing moth species has demonstrated that the alcohol component, while often inactive on its own, is indispensable for triggering the full behavioral sequence of attraction and mating.

For example, in the clearwing moth Carmenta chrysophanes, field tests showed that neither (Z,Z)-3,13-octadecadien-1-ol nor its acetate ester was attractive to males when presented alone. However, a binary blend containing the two compounds in a specific ratio was highly attractive, with a 90:10 ratio of acetate to alcohol proving most effective. wiley.com Similarly, the sex pheromone of the kiwifruit pest Nokona feralis was identified as a 7:3 mixture of (E,Z)-3,13-octadecadienyl acetate and (E,Z)-3,13-octadecadien-1-ol; the blend was a strong attractant, underscoring the synergistic role of the alcohol. tandfonline.com In another species, Nokona pernix, the pheromone consists of a 9:1 mixture of two different alcohol isomers, (3E,13Z)- and (3Z,13Z)-3,13-octadecadien-1-ol, with single components being largely ineffective. nih.govresearchgate.net

These findings highlight that this compound and its isomers are key to modulating the chemical signal, ensuring that only conspecific males that recognize the precise blend will exhibit the complete sequence of courtship and mating behaviors. The application of synthetic versions of these blends for mating disruption effectively hijacks this communication channel, preventing successful reproduction. nih.govvt.edu

Table 1: Role of 3,13-Octadecadien-1-ol and its Acetate in Sesiidae Moth Attraction

| Species | Compound(s) | Ratio (Acetate:Alcohol) | Behavioral Effect | Reference(s) |

|---|---|---|---|---|

| Carmenta chrysophanes | (Z,Z)-3,13-ODDA + (Z,Z)-3,13-ODD-ol | 90:10 | Synergy; blend is attractive while single components are not. | wiley.com |

| Nokona feralis | (E,Z)-3,13-ODDA + (E,Z)-3,13-ODD-ol | 7:3 | Synergy; blend is a strong attractant. | tandfonline.com |

| Nokona pernix | (E,Z)-3,13-ODD-ol + (Z,Z)-3,13-ODD-ol | 9:1 | Synergy; blend of two alcohols is attractive, single isomers are not. | nih.govresearchgate.net |

| Paranthrene robiniae | (Z,E)-3,13-ODD-ol + (Z,Z)-3,13-ODD-ol | Blend | Identified as sex pheromone components. | usda.gov |

(ODDA = Octadecadienyl Acetate; ODD-ol = Octadecadien-1-ol)

Interspecific Communication and Broader Ecological Contexts

The role of this compound extends beyond communication within a single species. It can influence the behavior of other species and play a part in structuring the broader insect community.

Potential Kairomonal or Allomonal Activities

In the complex chemical environment inhabited by insects, a pheromone released by one species can be intercepted by another. When the signal benefits the emitter, it is an allomone; when it benefits the receiver, it is a kairomone. Minor pheromone components, such as different isomers of 3,13-octadecadien-1-ol and its acetate, are critical in creating species-specific communication channels that prevent interbreeding with closely related species.

A clear example of this is seen in the interaction between two sympatric clearwing moths, Synanthedon tipuliformis and Synanthedon scoliaeformis. The compound (E,Z)-3,13-octadecadien-1-yl acetate acts as a powerful synergist for attracting males of S. tipuliformis. However, for S. scoliaeformis males, this same compound functions as an antagonist, inhibiting their attraction to their own primary pheromone component. researchgate.net From the perspective of S. tipuliformis, the compound acts as an allomone by repelling a competing species, thus ensuring the specificity of its reproductive signal. This demonstrates how a subtle difference in the pheromone blend can mediate reproductive isolation. researchgate.netdntb.gov.ua

While a specific kairomonal effect for this compound has not been extensively documented, it is a well-established ecological principle that predators and parasitoids evolve to eavesdrop on the pheromones of their prey and hosts. bcpc.org For example, some predatory insects are attracted to the pheromones of their bark beetle prey. It is therefore plausible that natural enemies of moths using this compound could use it as a kairomone to locate their targets.

Table 2: Interspecific Effects of 3,13-Octadecadienyl Pheromone Components

| Emitting/Target Species | Compound | Effect on Target Species | Interspecific Role | Reference(s) |

|---|---|---|---|---|

| Synanthedon tipuliformis | (E,Z)-3,13-ODDA | Synergist (increases attraction) | Intraspecific Pheromone | researchgate.net |

| Synanthedon scoliaeformis | (E,Z)-3,13-ODDA | Antagonist (inhibits attraction) | Allomone (from S. tipuliformis) | researchgate.net |

| Matratinea rufulicaput | (E,Z)-3,13-ODD-ol | Not Specified | Allomone | pherobase.com |

(ODDA = Octadecadienyl Acetate; ODD-ol = Octadecadien-1-ol)

Influence on Insect Community Structure and Dynamics

The use of this compound and related compounds as semiochemicals has tangible effects on the structure and dynamics of insect communities. The application of these specific pheromones in agriculture and forestry for pest control is a direct manipulation of population dynamics. Mating disruption strategies targeting key pests like the Peachtree Borer (Synanthedon exitiosa) or the Western Poplar Clearwing (Paranthrene robiniae) can significantly reduce their populations over time. bioone.orgnih.gov The suppression of a dominant herbivore can, in turn, lead to cascading effects on the host plants and other associated insect species.

Advanced Analytical Methodologies for Z,e 3,13 Octadecadien 1 Ol in Biological Samples

Extraction and Sample Preparation Techniques from Biological Matrices

The initial and most critical step in the analysis of Z,E-3,13-Octadecadien-1-ol from biological sources is its effective extraction. The choice of method depends on the nature of the sample, the volatility of the compound, and the required sensitivity.

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for concentrating volatile and semi-volatile compounds like this compound from a sample matrix. sigmaaldrich.com This method integrates sampling, isolation, and enrichment into a single step. sigmaaldrich.com It is particularly effective for analyzing the headspace (the gas phase above the sample) of biological materials, which is crucial for studying released pheromones or volatile organic compounds (VOCs) without exhaustive extraction. sigmaaldrich.comnih.gov

The technique utilizes a fiber coated with a stationary phase that adsorbs analytes from the sample. sigmaaldrich.com For compounds like octadecadienols, various fiber coatings can be employed, and their selection is optimized based on the specific application. Optimization studies often involve testing different fiber types, such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or Carboxen/Polydimethylsiloxane (CAR/PDMS), and adjusting parameters like exposure time and headspace volume to maximize analyte capture. nih.gov In the analysis of aromatic rice, for instance, SPME was used to determine the profile of volatile compounds, demonstrating its utility in complex biological matrices. atlantis-press.com After adsorption, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. atlantis-press.com This direct coupling makes SPME a rapid and efficient tool for screening biological samples. nih.gov

For direct analysis of compounds contained within specific tissues, such as the pheromone glands of insects, solvent extraction is a conventional and effective method. cambridge.org This approach involves excising the tissue and immersing it in a small volume of an appropriate organic solvent.

Hexane (B92381) is a commonly used solvent for extracting insect pheromones, including octadecadienols and their acetate (B1210297) derivatives. cambridge.orgscispace.comresearchgate.net The protocol typically involves dissecting the pheromone gland from the organism and extracting it in HPLC-grade hexane for a short period, often around 15 minutes. cambridge.org The resulting extract, containing a "female equivalent" of the pheromone, can then be directly analyzed. cambridge.org This method is highly effective for obtaining a comprehensive profile of the compounds present in the gland, which may include not only the primary pheromone but also precursors and other related minor components. cambridge.orgresearchgate.net

| Organism/Tissue | Solvent | Extraction Time | Source |

|---|---|---|---|

| Synanthedon myopaeformis (Apple clearwing moth) Pheromone Gland | Hexane (HPLC-grade) | 15 minutes | cambridge.org |

| Synanthedon tipuliformis (Currant borer) Pheromone Gland | Hexane (p.a.) | Not specified (washed twice) | scispace.com |

| Synanthedon haitangvora Pheromone Gland | Hexane | Not specified | researchgate.net |

| Synanthedon species Gland | Hexane or Methylene (B1212753) Chloride | Not specified |

Chromatographic Separation and Detection of this compound and its Analogs

Following extraction, chromatographic techniques are essential for separating the target compound from a complex mixture of other extracted substances. Gas chromatography is the method of choice for volatile and semi-volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the identification and quantification of this compound in biological extracts. nih.govuin-alauddin.ac.id The process involves injecting the sample extract into the GC, where it is vaporized and carried by an inert gas (typically helium) through a capillary column. uin-alauddin.ac.idathenaeumpub.com The column, often a non-polar or semi-polar type like HP-5MS, separates compounds based on their boiling points and interactions with the column's stationary phase. uin-alauddin.ac.id

As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. uin-alauddin.ac.id The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a synthetic standard and by matching the spectrum against established libraries like the NIST/EPA/NIH Mass Spectral Library. nih.gov Although acetoxy derivatives of 3,13- and 2,13-dienes exhibit very similar mass spectra, the alcohol forms can be distinguished by the relative intensities of the [M-18]⁺ ion (resulting from the loss of water), allowing for the differentiation of positional isomers. researchgate.nettandfonline.com

| Parameter | Typical Conditions | Source |

|---|---|---|

| GC System | Agilent 7890A or similar | uin-alauddin.ac.idathenaeumpub.com |

| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film) or TR-5MS | uin-alauddin.ac.idathenaeumpub.com |

| Carrier Gas | Helium (99.999%) | uin-alauddin.ac.idathenaeumpub.com |

| Flow Rate | 1 mL/min | uin-alauddin.ac.id |

| Injection Mode | Splitless or Split (e.g., 10:1) | uin-alauddin.ac.idathenaeumpub.com |

| Inlet Temperature | ~260°C | uin-alauddin.ac.idathenaeumpub.com |

| Oven Program | Temperature ramp (e.g., 50°C to 280°C) | uin-alauddin.ac.id |

| MS Detector | Single Quadrupole (e.g., Agilent 5975C) | uin-alauddin.ac.id |

| Ionization Energy | 70 eV (Electron Impact) | uin-alauddin.ac.id |

Differentiating between stereoisomers (geometric isomers like E,Z, Z,Z, E,E, and Z,E) of 3,13-Octadecadien-1-ol (B13684098) is a significant analytical challenge because isomers often have very similar mass spectra. nih.gov High-resolution gas chromatography, particularly using high-polar capillary columns, is essential for this task. researchgate.nettandfonline.com Each geometric isomer interacts differently with the polar stationary phase, resulting in distinct retention times that allow for their separation and identification. researchgate.nettandfonline.com

For instance, studies have shown that the geometric isomers of 3,13-octadecadienols and their acetates can be successfully separated on columns like a DB-23 or an AT-Wax. tandfonline.comnist.govnist.gov The elution order is consistent and predictable, enabling the identification of the specific isomer present in a sample by comparing its retention time to that of synthetic standards. tandfonline.com The Kovats Retention Index (RI) is a standardized measure used to report these retention times, which helps in comparing data across different systems. nist.govnist.gov Furthermore, comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution time-of-flight mass spectrometry (HR-TOFMS) provides even greater separating power, reducing co-elution and improving the reliability of isomer identification in highly complex samples. nih.gov

| Compound | Column Type (Active Phase) | Kovats Retention Index (RI) | Source |

|---|---|---|---|

| (E,Z)-3,13-Octadecadien-1-ol acetate | Polar (AT-Wax) | 2065 | nist.gov |

| (E,Z)-3,13-Octadecadien-1-ol acetate | Non-polar (EC-5) | 2000 | nist.gov |

| (Z,Z)-3,13-Octadecadien-1-ol | Polar (AT-Wax) | 2161 | nist.gov |

| (Z,Z)-3,13-Octadecadien-1-ol | Semi-standard non-polar | 2065 | nih.gov |

Spectroscopic Characterization for Structural Elucidation (beyond basic identification)

While GC-MS is excellent for identification, other spectroscopic techniques are employed for the definitive structural elucidation of new compounds or for confirming the precise structure, including the position and configuration of double bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. researchgate.nettandfonline.comresearchgate.net Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. nih.govresearchgate.net For octadecadienols, ¹H NMR can distinguish between positional isomers (e.g., 2,13- vs. 3,13-) by the chemical shifts and splitting patterns of protons near the double bonds and the alcohol group. researchgate.net The coupling constants (J-values) between vinylic protons are particularly informative for determining the geometry of the double bonds (Z or E).

Fourier Transform Infrared (FTIR) spectroscopy is another valuable technique. nih.govgammadata.se It provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. biomaterial.com.br For this compound, FTIR can confirm the presence of the hydroxyl (-OH) group and the carbon-carbon double bonds (C=C). While FTIR cannot typically distinguish between enantiomers, it can sometimes differentiate between diastereomers or geometric isomers because their different shapes lead to distinct vibrational modes in the crystal state or fingerprint region of the spectrum. gammadata.sethermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information on the chemical environment of individual atoms, which is crucial for confirming the location and, most importantly, the geometry (Z or E) of the double bonds.

Research by Naka et al. provides a comprehensive analysis of the NMR spectra for various isomers of 3,13-octadecadien-1-ol. researchgate.nettandfonline.com The configuration of the double bonds is unequivocally confirmed by analyzing the chemical shifts (δ) of the olefinic and allylic protons and carbons, as well as the coupling constants (J) of the olefinic protons. researchgate.net

For the this compound isomer, specific signals in the ¹H and ¹³C NMR spectra distinguish it from other geometric isomers like the (Z,Z), (E,Z), and (E,E) forms. The protons directly attached to the double bond carbons (olefinic protons) and the adjacent carbons (allylic protons) show characteristic chemical shifts and splitting patterns.

¹H NMR Spectroscopy: The key diagnostic signals in the ¹H NMR spectrum are the coupling constants between the olefinic protons.

A coupling constant (J) of approximately 10-12 Hz is characteristic of a cis (Z) configuration.

A larger coupling constant of approximately 14-16 Hz indicates a trans (E) configuration.

In this compound, the signal for the protons on the C3-C4 double bond would exhibit a J value typical for a Z-isomer, while the signal for the protons on the C13-C14 double bond would show a J value characteristic of an E-isomer. The olefinic protons for these types of compounds typically resonate in the region of δ 5.3-5.6 ppm.

¹³C NMR Spectroscopy: The chemical shifts of the carbons involved in the double bonds (olefinic carbons) and the adjacent allylic carbons also provide definitive evidence for the isomeric configuration.

The allylic carbons in a cis (Z) configuration are shielded and appear at a higher field (lower δ value, typically around 27 ppm) compared to those in a trans (E) configuration (typically around 32 ppm).

For this compound, the ¹³C NMR spectrum would show a signal for the allylic carbon at C5 corresponding to the Z-configuration at C3, and a signal for the allylic carbon at C12 corresponding to the E-configuration at C13. researchgate.net

The following table summarizes the characteristic NMR data used to confirm the isomeric configuration of 3,13-octadecadien-1-ols. researchgate.net

| Isomer | Technique | Relevant Protons/Carbons | Chemical Shift (δ) / Coupling Constant (J) |

|---|---|---|---|

| (Z)-3-double bond | ¹H NMR | H-3, H-4 | J ≈ 10-12 Hz |

| ¹³C NMR | Allylic C-5 | δ ≈ 27.3 ppm | |

| (E)-3-double bond | ¹H NMR | H-3, H-4 | J ≈ 14-16 Hz |

| ¹³C NMR | Allylic C-5 | δ ≈ 32.6 ppm | |

| (Z)-13-double bond | ¹H NMR | H-13, H-14 | J ≈ 10-12 Hz |

| ¹³C NMR | Allylic C-12 | δ ≈ 26.8 ppm | |

| (E)-13-double bond | ¹H NMR | H-13, H-14 | J ≈ 14-16 Hz |

| ¹³C NMR | Allylic C-12 | δ ≈ 32.1 ppm |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. For this compound, IR analysis confirms the presence of the hydroxyl (-OH) group and the carbon-carbon double bonds (C=C). Furthermore, specific bands in the spectrum can help corroborate the geometric configuration of the double bonds. researchgate.net

The key absorption bands in the IR spectrum of this compound are:

-OH Stretch: A strong, broad absorption band is observed in the region of 3200-3600 cm⁻¹. This band is characteristic of the O-H stretching vibration in the alcohol functional group. The broadness of the peak is due to hydrogen bonding. justia.comarabjchem.org

C-H Stretch (sp²): Absorption bands appearing just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the hydrogens attached to the double-bonded carbons (olefinic C-H).

C-H Stretch (sp³): Strong absorption bands appearing just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the long aliphatic chain.

C=C Stretch: A medium to weak absorption band around 1650-1670 cm⁻¹ signifies the C=C stretching vibration of the double bonds.

C-H Out-of-Plane Bending: This region is particularly diagnostic for the stereochemistry of the double bonds.

A strong absorption band around 960-970 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration for a trans (E) double bond. researchgate.net The presence of this band in the spectrum of this compound would support the E-configuration at the C13 position.

A band in the region of 675-730 cm⁻¹ is typically associated with a cis (Z) double bond.

The following table summarizes the expected key infrared absorption bands for this compound.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group / Structural Feature |

|---|---|---|

| 3200 - 3600 (broad) | O-H Stretch | Alcohol (-OH) |

| > 3000 | C-H Stretch | Olefinic C-H (sp²) |

| 2850 - 2960 | C-H Stretch | Aliphatic C-H (sp³) |

| 1650 - 1670 | C=C Stretch | Alkene (C=C) |

| 960 - 970 | C-H Out-of-Plane Bend | trans (E)-Alkene |

| 675 - 730 | C-H Out-of-Plane Bend | cis (Z)-Alkene |

Evolutionary Dynamics of Z,e 3,13 Octadecadien 1 Ol Pheromone Systems

Phylogenetics of Z,E-3,13-Octadecadien-1-ol Production and Perception Across Insect Lineages

The production and perception of this compound as a sex pheromone are specific to certain lineages within the order Lepidoptera, particularly in the family Sesiidae, commonly known as clearwing moths. The evolution of this specific pheromone signaling system is intricately linked to the phylogeny of the enzymes involved in its biosynthesis and the corresponding receptors in the male antennae.

The biosynthesis of moth sex pheromones, including C18 compounds like this compound, typically involves a series of fatty acid synthase (FAS) enzymes followed by specific desaturases and reductases. The phylogenetic analysis of these enzyme families reveals a pattern of gene duplication and divergence that has allowed for the evolution of novel pheromone components. For instance, studies on various moth species have shown that desaturase genes, which are responsible for introducing double bonds at specific positions in the fatty acid chain, have undergone significant diversification. The Δ11-desaturases are common in many moth families, while the evolution of Δ10, Δ12, Δ13, and Δ14-desaturases has led to the production of a wide array of pheromone structures. The specific combination of desaturases and their regioselectivity are key determinants of the final pheromone blend.

While direct phylogenetic studies on the enzymes producing this compound are limited, the known distribution of this pheromone in Sesiidae suggests a shared evolutionary history of the necessary biosynthetic machinery within this family. The presence of related C18 dienes in this family points to a common ancestral pathway that has been modified over time.

The perception of this compound is mediated by specific odorant receptors (ORs) located in the sensory neurons of the male moth's antennae. The evolution of these receptors is tightly coupled with the evolution of the pheromone itself. Phylogenetic analyses of lepidopteran ORs have identified specific clades of pheromone receptors (PRs) that show evidence of positive selection, indicating rapid evolution and adaptation to new pheromone components. The specificity of a male's response to this compound is determined by the binding affinity of his specific PRs for this molecule.

Co-evolutionary Pressures Shaping Pheromone Communication Specificity

The specificity of the this compound pheromone system is maintained by strong co-evolutionary pressures acting on both the female signal and the male response. This is a classic example of a signal-receiver system where changes in one component must be matched by corresponding changes in the other to maintain effective communication and ensure reproductive success.

One of the primary selective pressures is the need for species recognition. In environments where multiple closely related species coexist, a highly specific pheromone blend is crucial to prevent interspecific mating, which can lead to infertile offspring or wasted reproductive effort. The unique structure of this compound, often in combination with specific isomers or minor components, acts as a private communication channel for a particular species.

Sexual selection also plays a significant role in shaping pheromone communication. Female moths may produce specific ratios of pheromone components that are preferred by males, and males with sensory systems more attuned to these specific blends may have a higher mating success. This can lead to a co-evolutionary arms race, driving the refinement and stabilization of the pheromone signal and response within a population.

Furthermore, ecological factors can exert selective pressures. For example, the timing of pheromone release and male responsiveness can be influenced by daily and seasonal cycles, as well as by the presence of predators or parasitoids that may use the pheromone as a cue to locate their hosts.

Genetic Mechanisms Underlying Pheromone Polymorphism and Diversification

The diversity of pheromone signals, including variations in the use of this compound, arises from a variety of genetic mechanisms that introduce polymorphism and drive diversification.

Gene Duplication and Neofunctionalization: A primary mechanism for the evolution of new pheromone biosynthetic pathways is gene duplication followed by the divergence of the duplicated genes. For instance, the duplication of a desaturase gene can allow one copy to retain its original function while the other is free to accumulate mutations that may alter its substrate specificity or regioselectivity, leading to the production of a novel pheromone component.

Changes in Gene Expression: Alterations in the timing or level of expression of biosynthetic genes can also lead to changes in the final pheromone blend. For example, a shift in the expression of a particular reductase could alter the ratio of alcohol to acetate (B1210297) or aldehyde components in the pheromone gland.

Single Nucleotide Polymorphisms (SNPs): Even small changes in the coding sequence of a biosynthetic enzyme or a receptor protein can have significant effects on pheromone production or perception. A single amino acid substitution in a desaturase, for example, could change the position or geometry of the double bond it creates. Similarly, SNPs in an odorant receptor gene can alter its binding affinity for specific pheromone molecules.

Alternative Splicing: While less documented in the context of pheromone evolution, alternative splicing of gene transcripts could potentially generate different protein isoforms from a single gene, leading to functional diversity in both biosynthetic enzymes and receptors.

The table below provides a hypothetical illustration of how these genetic mechanisms could contribute to pheromone diversification in a lineage of moths using this compound.

| Genetic Mechanism | Effect on Pheromone System | Example |

|---|---|---|

| Desaturase Gene Duplication | Introduction of a new double bond position | A duplicated Δ13-desaturase gene evolves to a Δ11-desaturase, leading to the production of a new pheromone component. |

| SNP in Reductase Gene | Altered ratio of alcohol to acetate | A point mutation increases the efficiency of a reductase, resulting in a higher proportion of this compound relative to its acetate precursor. |

| Regulatory Mutation | Change in the timing of pheromone production | A mutation in the promoter region of a key biosynthetic gene causes pheromone to be produced earlier in the scotophase. |

| Odorant Receptor Gene Duplication | Broadened or shifted male response | A duplicated PR gene evolves to recognize a new minor pheromone component, increasing the specificity of the male's response. |

Translational Research and Applied Ecological Entomology with Z,e 3,13 Octadecadien 1 Ol

Development of Pheromone-Based Monitoring Tools for Insect Populations

Pheromone-baited traps are a cornerstone of modern integrated pest management (IPM), allowing for the detection, surveillance, and estimation of pest populations. The development of tools utilizing (Z,E)-3,13-Octadecadien-1-ol has been critical for managing economically important clearwing moths, such as the Western poplar clearwing (Paranthrene robiniae).

The efficacy of a pheromone-based monitoring system depends heavily on the optimization of both the chemical lure and the physical trap. Research has demonstrated that specific blends of isomers and trap characteristics are crucial for maximizing capture rates.

Lure Formulation: The precise ratio of pheromone components is critical for species-specific attraction. For the Western poplar clearwing, the sex attractant was identified as a blend of (E,Z)-3,13-Octadecadien-1-ol and (Z,Z)-3,13-Octadecadien-1-ol. Field trapping studies determined that an approximate 4:1 ratio of the E,Z to the Z,Z isomer is most effective for attracting male moths oup.comresearchgate.net. The presence of both components is required for efficient attraction, highlighting the specificity of the insect's olfactory system oup.com. Similarly, for another clearwing moth, Synanthedon bicingulata, the optimal lure was found to be a blend of the acetate (B1210297) forms, (E,Z)-3,13-octadecadienyl acetate and (Z,Z)-3,13-octadecadienyl acetate, in a ratio of approximately 4.3:5.7 elsevierpure.comresearchgate.net.

Trap Design: The physical design and visual characteristics of traps also play a significant role in their effectiveness. For clearwing moths, common trap types include sticky board traps and boxed funnel traps . While sticky traps are less expensive, funnel traps are often preferred for monitoring because the captured moths are not embedded in adhesive, allowing for easier identification . Studies on S. bicingulata showed a significant difference in capture rates between trap types, with bucket traps outperforming delta traps. Furthermore, trap color was found to be a key factor; yellow bucket traps attracted significantly more males than traps of other colors such as green, white, or black elsevierpure.comresearchgate.net.

| Trap Characteristic | Category | Mean No. of Males Captured (± SE) |

|---|---|---|

| Trap Type | Bucket Trap | 13.2 ± 2.2 |

| Delta Trap | 7.6 ± 2.0 | |

| Bucket Trap Color | Yellow | 15.8 ± 2.5 |

| Green | 8.5 ± 1.8 | |

| White | 7.2 ± 1.5 | |

| Blue | 6.1 ± 1.3 | |

| Black | 5.9 ± 1.4 | |

| Red | 5.5 ± 1.2 |

Data synthesized from research on S. bicingulata utilizing the acetate form of the pheromone, demonstrating principles of trap optimization. elsevierpure.comresearchgate.net

Pheromone traps are invaluable as early warning systems, indicating the first emergence of adult pests and signaling the start of their flight season. This information is critical for timing control measures precisely. For instance, a dramatic outbreak of the Western poplar clearwing in 2002 was documented by a 190-fold increase in pheromone trap catches compared to the previous year, alerting growers to a significant pest problem that conventional chemical applications had failed to control wsu.edu.

While traps provide a clear indication of pest presence and seasonal activity, correlating trap capture numbers directly with absolute population density is complex. Trap catches provide a measure of "activity density," which is a function of both the population size and the level of insect activity, influenced by environmental factors nih.gov. Simulation modeling for other moth species has shown that at low population densities, the probability of not detecting a present population (a false negative) can be high with standard trap densities nih.gov. Despite this, monitoring traps remain the most effective tool for tracking relative population trends and making informed management decisions wsu.edu.

Semiochemical-Mediated Insect Behavior Modification Strategies

Beyond monitoring, (Z,E)-3,13-Octadecadien-1-ol and its derivatives are used to directly manipulate insect behavior for population control. These strategies are highly specific to the target pest and have minimal impact on non-target organisms.

Mating disruption is a powerful pest control technique that involves permeating the atmosphere of a crop with a synthetic sex pheromone. The high concentration of the pheromone in the air makes it difficult or impossible for male moths to locate calling females, thus preventing mating and subsequent reproduction.

A blend of (E,Z)-3,13-octadecadien-1-ol and (Z,Z)-3,13-octadecadien-1-ol is registered and used for the mating disruption of the Western Poplar Clearwing moth epa.gov. In large-scale field studies, applying the pheromone blend throughout entire poplar farms before the moth flight season began led to a significant reduction in larval damage to trees wsu.edu. The pheromone saturation was so complete that it effectively "shut down" captures in monitoring traps, demonstrating the success of the disruption strategy wsu.edu.

The efficacy of mating disruption is also dependent on the dispenser technology used to release the pheromone. Air permeation trials with the acetate form of the pheromone to control the peachtree borer (Synanthedon exitiosa) and lesser peachtree borer (Synanthedon pictipes) tested several dispenser types. Laminated plastic and hollow fiber dispensers proved highly effective, reducing male moth trap catches by 93-100% and 75-95% for the two species, respectively nih.gov.

| Dispenser Type | Target Pest | Trap Catch Reduction (%) |

|---|---|---|

| Laminated Plastic Dispensers (3 types) | Peachtree Borer | 93 - 100% |

| Lesser Peachtree Borer | 75 - 95% | |

| Hollow Fiber Dispenser | Peachtree Borer | ~95% |

| Lesser Peachtree Borer | ~80% | |

| Microencapsulated Formulations (2 types) | Peachtree Borer | Less effective than dispensers |

| Lesser Peachtree Borer | Similar to dispensers |

Data based on air permeation trials using the acetate form of the pheromone. nih.gov

Attract-and-kill and mass trapping are two related strategies that aim to actively remove pests from the population. In mass trapping, a high density of pheromone traps is deployed to capture a large enough proportion of the male population to reduce mating success. The attract-and-kill method uses a pheromone lure to draw insects to a point source that has been treated with an insecticide, killing them upon contact.

While these techniques have been successfully implemented for other lepidopteran pests, the primary documented large-scale application of (Z,E)-3,13-Octadecadien-1-ol has been for monitoring and mating disruption wsu.eduepa.gov. The compound's proven effectiveness as an attractant in monitoring traps forms the basis for its potential use in mass trapping programs. However, successful implementation would require further research to optimize trap density, design, and placement specifically for population reduction rather than for detection.

Integration of Z,E-3,13-Octadecadien-1-ol into Integrated Pest Management (IPM) Programs

The use of (Z,E)-3,13-Octadecadien-1-ol is a model example of how semiochemicals can be integrated into a comprehensive IPM program. IPM strategies prioritize the use of non-toxic and targeted control methods to minimize economic and environmental risks.

Pheromones featuring this compound contribute to IPM in several ways:

Non-Toxic Control: Mating disruption using this pheromone provides a direct, non-toxic method of population control wsu.eduepa.gov. By reducing pest reproduction, it lowers the population pressure for the following season, contributing to long-term, sustainable management.

Reduced Reliance on Broad-Spectrum Insecticides: By providing effective monitoring and control alternatives, the use of this pheromone helps to decrease the reliance on broad-spectrum chemical insecticides. This preserves populations of beneficial insects, such as predators and parasitoids, which are vital components of a resilient agroecosystem.

Environmental Persistence and Degradation Pathways of this compound in Ecosystems

The environmental fate of semiochemicals like this compound is a critical aspect of their ecological function and use in applied entomology. As a long-chain unsaturated alcohol, its persistence in various environmental matrices—such as air, water, soil, and on plant surfaces—is generally limited due to its susceptibility to both abiotic and biotic degradation processes. Insect pheromones, by their nature, are typically transient in the environment to ensure the temporal and spatial precision of chemical signals.

The degradation of this compound is influenced by a range of environmental factors. Its chemical structure, characterized by an 18-carbon chain, two double bonds, and a primary alcohol functional group, dictates its reactivity and susceptibility to breakdown.

| Factor | Influence on Degradation | Environmental Compartment |

| Sunlight (UV Radiation) | Primary driver of photodegradation, leading to oxidation and polymerization. | Air, Plant Surfaces, Surface Water |

| Oxygen (Air) | Facilitates auto-oxidation, especially at the unsaturated double bond sites. | Air, Soil, Water |

| Temperature | Higher temperatures generally increase the rate of volatilization and chemical degradation. | Air, Soil, Water |

| Moisture/Water | Can participate in hydrolysis of potential polymeric byproducts and influences microbial activity. | Soil, Water |

| Microbial Activity | Soil and water microorganisms utilize the compound as a carbon source, leading to biodegradation. | Soil, Water |

| pH | Can influence the rate of certain chemical reactions and affect microbial populations. | Soil, Water |

Abiotic Degradation Pathways

Abiotic processes are significant contributors to the breakdown of this compound upon its release into the environment. The presence of two double bonds makes the molecule particularly vulnerable to atmospheric and photochemical reactions.

Photooxidation : Exposure to sunlight, particularly UV radiation, in the presence of atmospheric oxygen is a primary abiotic degradation pathway. This process can lead to the formation of various oxidized products. The double bonds at the 3rd and 13th positions are the most likely sites for oxidative cleavage, potentially yielding shorter-chain aldehydes, ketones, and carboxylic acids. Studies on other unsaturated lepidopteran pheromones have shown that exposure to sunlight and air results in significant degradation.

Polymerization : Another consequence of exposure to air and light is the potential for the molecule to form non-volatile oligomers and polymers. This process reduces the concentration of the active pheromone in the environment, effectively inactivating the chemical signal.

Oxidation : The double bonds are susceptible to attack by atmospheric oxidants such as ozone (O₃) and hydroxyl radicals (•OH). Ozonolysis would cleave the double bonds, resulting in the formation of aldehydes and carboxylic acids. The primary alcohol group can also be oxidized to form the corresponding aldehyde, (Z,E)-3,13-octadecadienal, and subsequently the carboxylic acid, (Z,E)-3,13-octadecadienoic acid.

Biotic Degradation Pathways

Biotic degradation by microorganisms is a crucial pathway for the removal of this compound from soil and aquatic ecosystems. As a fatty alcohol, it serves as a viable energy and carbon source for a wide range of bacteria and fungi.

Microbial Metabolism : In soil and water, microorganisms can metabolize the compound through enzymatic pathways. The degradation cascade likely initiates with the oxidation of the primary alcohol group to an aldehyde and then to a carboxylic acid by microbial alcohol and aldehyde dehydrogenases.

Beta-Oxidation : Following the initial oxidation to a carboxylic acid, the resulting fatty acid can be further broken down through the beta-oxidation pathway. This process sequentially shortens the carbon chain, ultimately leading to the complete mineralization of the compound to carbon dioxide and water. The presence of double bonds requires additional enzymatic steps (e.g., isomerases and reductases) for the beta-oxidation to proceed, a common capability in soil microbes accustomed to degrading unsaturated fatty acids.

The combination of these abiotic and biotic pathways ensures that this compound does not persist indefinitely in the environment, limiting its potential for long-term accumulation.

| Degradation Pathway | Type | Key Reactions & Potential Intermediates |

| Photooxidation | Abiotic | Oxidation at double bonds; formation of epoxides, hydroperoxides, and cleavage to shorter-chain aldehydes and acids. |

| Polymerization | Abiotic | Formation of non-volatile oligomers and polymers via reactions at the double bonds. |

| Atmospheric Oxidation | Abiotic | Ozonolysis or radical attack at double bonds; oxidation of the alcohol group. |

| Microbial Oxidation | Biotic | Alcohol Dehydrogenase → (Z,E)-3,13-OctadecadienalAldehyde Dehydrogenase → (Z,E)-3,13-Octadecadienoic acid |

| Beta-Oxidation | Biotic | Sequential cleavage of two-carbon units from the carboxylated molecule, leading to mineralization. |

Q & A

Q. What are the established methods for synthesizing Z,E-3,13-Octadecadien-1-ol, and what critical parameters ensure high purity?

The compound is synthesized via reduction of (4Z,14Z)-nonadeca-4,14-dienoic acid using sodium borohydride in tetrahydrofuran (THF) as a catalyst . Key parameters include reaction temperature control (typically 20–25°C), stoichiometric ratios of reagents, and purification via column chromatography to isolate isomers. Product purity (≥95%) is verified using gas chromatography-mass spectrometry (GC-MS) .

Q. Which analytical techniques are most effective for identifying and quantifying this compound in complex matrices?

GC-MS is the gold standard for identification and quantification due to its sensitivity in detecting low-concentration pheromones. For isomer differentiation, polar capillary columns (e.g., DB-WAX) are recommended to resolve Z,E and Z,Z configurations . Challenges include co-elution with structurally similar compounds, necessitating tandem MS or derivatization (e.g., acetylation) for confirmation .

Q. What is the ecological role of this compound in Lepidopteran mating behavior?

As a synthetic pheromone, it disrupts mating in the Western Poplar Clearwing Moth (WPCM) by saturating the environment, preventing males from locating females. Field trials under FIFRA Section 18 demonstrated efficacy on 29,405 acres in Oregon and Washington, with minimal non-target impacts . Dose-response studies indicate optimal disruption at 14.02% (Z,E) and 3.55% (Z,Z) formulations .

Advanced Research Questions

Q. How can synthesis protocols be optimized for scalable production while maintaining isomer specificity?

Scalability requires optimizing catalyst loading (e.g., NaBH4 molar ratios) and solvent systems. Continuous-flow reactors may enhance yield by improving mixing and temperature uniformity. Recent studies suggest immobilized catalysts (e.g., polymer-supported borohydrides) reduce byproducts like Z,Z-isomers . Post-synthesis purification via simulated moving bed chromatography can achieve >99% isomer purity .